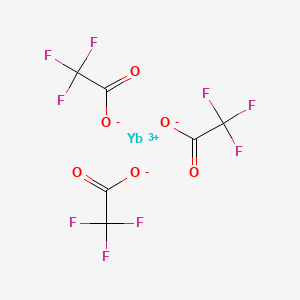

2,2,2-Trifluoroacetate;ytterbium(3+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,2-Trifluoroacetate;ytterbium(3+) is a coordination compound that combines the trifluoroacetate anion with the rare earth metal ion ytterbium(3+)

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroacetate;ytterbium(3+) typically involves the reaction of ytterbium(III) acetate with trifluoroacetic acid. The process can be summarized as follows:

Starting Materials: Anhydrous ytterbium(III) acetate and trifluoroacetic acid.

Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of 2,2,2-Trifluoroacetate;ytterbium(3+) may involve more scalable methods such as:

Hydrothermal Method: Autoclaving rare earth precursors in the presence of fluorinating agents at elevated temperatures.

Thermal Decomposition: Decomposing rare earth precursors, usually trifluoroacetates, at high temperatures.

Sol-Gel Synthesis: Using a fluorolytic sol-gel route to produce nanoscopic rare earth metal fluorides.

化学反应分析

Types of Reactions

2,2,2-Trifluoroacetate;ytterbium(3+) can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands under appropriate conditions.

Coordination Reactions: The ytterbium(3+) ion can form complexes with other ligands, such as water or organic molecules.

Common Reagents and Conditions

Fluorinating Agents: Used in the hydrothermal method to produce ytterbium fluoride.

Organic Solvents: Such as oleic acid and liquid paraffin, used in the preparation of up-conversion fluorescence nanomaterials.

Major Products

Ytterbium Fluoride: Produced via the fluorolytic sol-gel synthesis.

Complexes with Organic Ligands: Such as trifluoroacetylacetonate complexes.

科学研究应用

2,2,2-Trifluoroacetate;ytterbium(3+) has a wide range of applications in scientific research:

Catalysis: Used as a catalyst in various organic synthesis reactions.

Materials Science: Employed in the preparation of nanoscopic rare earth metal fluorides, which have applications in dental materials and imaging.

Medical Imaging: Utilized in the development of contrast agents for imaging techniques due to its radiopacity.

Luminescence Studies: Investigated for its unique optical properties in luminescence studies.

作用机制

The mechanism by which 2,2,2-Trifluoroacetate;ytterbium(3+) exerts its effects involves the coordination of the trifluoroacetate anions to the ytterbium(3+) ion. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include:

相似化合物的比较

2,2,2-Trifluoroacetate;ytterbium(3+) can be compared with other similar compounds, such as:

Ytterbium(III) Acetate: Lacks the trifluoroacetate anion and has different chemical properties.

Thulium Trifluoroacetylacetonate Complexes: Similar in structure but contain thulium instead of ytterbium.

Hexafluoroacetylacetonate Complexes: Contain the hexafluoroacetylacetonate anion instead of trifluoroacetate.

These comparisons highlight the unique properties of 2,2,2-Trifluoroacetate;ytterbium(3+), such as its specific coordination chemistry and applications in various fields.

生物活性

The compound 2,2,2-Trifluoroacetate; Ytterbium(3+) (Yb(3+)) is a lanthanide complex that has garnered attention for its potential biological applications, particularly in the fields of imaging and therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications for therapeutic use.

Ytterbium(3+) ions are known to exhibit unique optical properties due to their electronic structure, which allows them to be used in various photonic applications. The biological activity of Yb(3+) is primarily linked to its ability to participate in energy transfer processes and its interactions with biological macromolecules.

- Energy Transfer : Yb(3+) can absorb near-infrared (NIR) light and re-emit it at different wavelengths, making it suitable for applications in bioimaging and phototherapy. This property is particularly useful in minimizing damage to surrounding tissues during therapeutic procedures .

- Interaction with Biomolecules : Yb(3+) can interact with proteins and nucleic acids, potentially influencing their structure and function. This interaction may lead to changes in cellular signaling pathways and gene expression .

1. Cell Viability and Cytotoxicity

Studies have demonstrated that Yb(3+) nanoparticles can influence cell viability in various cell lines. For instance:

- HeLa Cells : In vitro studies showed that Yb(3+) doped nanoparticles exhibited varying degrees of cytotoxicity depending on concentration. The half-maximal inhibitory concentration (IC50) was determined through MTS assays, revealing that lower concentrations were less toxic while higher concentrations led to significant cell death .

2. Apoptosis Induction

Yb(3+) has been implicated in the induction of apoptosis in cancer cells. Research indicates that exposure to Yb(3+) nanoparticles can lead to:

- Phosphatidylserine Externalization : This is an early marker of apoptosis, detectable using Annexin V staining techniques .

- Caspase Activation : Flow cytometric analysis revealed increased activation of caspases 3 and 7, key enzymes in the apoptotic pathway .

3. Reactive Oxygen Species (ROS) Generation

The presence of Yb(3+) ions has been associated with increased ROS production within cells:

- Mechanism : ROS are known to play a dual role in cellular processes; while they can induce apoptosis in high concentrations, they also serve as signaling molecules at lower levels. The ability of Yb(3+) to generate ROS suggests potential applications in photodynamic therapy where ROS can selectively kill cancer cells upon light activation .

Case Studies

Several studies have highlighted the biological implications of Yb(3+) complexes:

- Nanoparticle Applications : In one study, SiO2-coated Yb(3+) nanoparticles were utilized for imaging HeLa cells, demonstrating effective cellular uptake and minimal cytotoxicity at low concentrations. The study emphasized the potential for these nanoparticles in targeted cancer therapies due to their favorable biocompatibility and imaging capabilities .

- Theranostic Applications : Another investigation explored the use of Yb(3+) nanoparticles as theranostic agents—capable of both therapeutic and diagnostic functions—highlighting their utility in real-time monitoring of treatment efficacy through imaging techniques .

属性

IUPAC Name |

2,2,2-trifluoroacetate;ytterbium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.Yb/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUCCXROZBIRRC-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F9O6Yb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479621 |

Source

|

| Record name | AGN-PC-0NI0TK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87863-62-5 |

Source

|

| Record name | AGN-PC-0NI0TK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。